Methyl Perfluoroamyl Ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

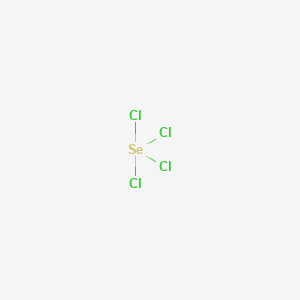

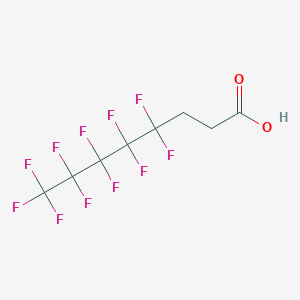

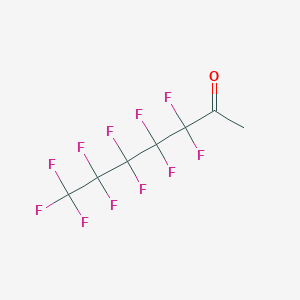

Methyl Perfluoroamyl Ketone, also known as Methyl Undecafluoroamyl Ketone or 1H,1H,1H-Undecafluoro-2-heptanone, is a chemical compound with the molecular formula C7H3F11O . It has a molecular weight of 312.08 .

Molecular Structure Analysis

Methyl Perfluoroamyl Ketone contains a total of 21 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ketone . It consists of 22 atoms: 3 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 11 Fluorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving Methyl Perfluoroamyl Ketone are not available, ketones in general undergo a variety of reactions. For instance, they can react with strongly nucleophilic (and basic) metallo-hydride, alkyl, and aryl reagents . They can also undergo the haloform reaction when treated with base and a halogen .Physical And Chemical Properties Analysis

Methyl Perfluoroamyl Ketone is a liquid with a predicted boiling point of approximately 105.9°C . It has a density of 1.6 g/mL and a refractive index (n20/D) between 1.2940 - 1.2980 .Aplicaciones Científicas De Investigación

Biofuel Production

MPFK has been studied as a potential sustainable biofuel . Research indicates that genetically modified strains of Pseudomonas taiwanensis can produce methyl ketones, including MPFK, from glucose . These compounds are tested for their combustion efficiency and reduced ecotoxicology compared to traditional diesel, making them a promising alternative for the transportation sector .

Medicinal Chemistry

In medicinal chemistry, MPFK derivatives, particularly peptidyl fluoromethyl ketones, are explored for their ability to inhibit serine and cysteine proteases . These enzymes are involved in various diseases, and inhibiting them can lead to new treatments for conditions like cancer and viral infections .

Environmental Science

MPFK and its derivatives are part of studies aiming to reduce greenhouse gas emissions. Their application in environmentally friendly technologies and processes, such as advanced bioreactors for sustainable chemical production, is of significant interest .

Materials Science

In materials science, MPFK is used in the synthesis of heterocyclic compounds and polymers. Its unique properties facilitate the one-pot synthesis of complex molecules, which are essential in creating new materials with specific characteristics .

Analytical Chemistry

MPFK plays a role in proteomics research , where it’s used as a biochemical agent. Its properties make it suitable for various analytical techniques, including mass spectrometry for the detection of per- and polyfluoroalkyl substances (PFAS) .

Pharmacology

The pharmacological applications of MPFK involve its use as a substrate for biological targets. Its fluorinated electrophilic moieties offer advantages in terms of reactivity and selectivity, which are beneficial in drug discovery and development .

Biochemistry

In biochemistry, MPFK-related compounds are part of studies on ketone bodies , which are crucial in energy metabolism during periods of carbohydrate restriction or starvation . Understanding their roles can lead to insights into metabolic diseases and potential therapeutic approaches.

Agriculture

The biotechnological production of MPFK is being considered for agricultural applications, particularly in the development of bio-based products like lubricants and biofuels. This approach aims to create sustainable alternatives to petrochemical-derived products .

Safety and Hazards

While specific safety and hazard information for Methyl Perfluoroamyl Ketone is not available, ketones in general may cause skin dryness or cracking, and may be irritating to the nose, throat, and lungs . They should be handled with proper personal protective equipment and used only in well-ventilated areas .

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOHFZECDUBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578936 |

Source

|

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Perfluoroamyl Ketone | |

CAS RN |

2708-07-8 |

Source

|

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluoroamyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)